molecular formula C18H34N8O6 B14267424 L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine CAS No. 189755-17-7

L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine

Cat. No.: B14267424
CAS No.: 189755-17-7
M. Wt: 458.5 g/mol
InChI Key: FVZUANDGHPIDOT-MJVIPROJSA-N
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Description

L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine is a complex peptide compound It is composed of several amino acids, including valine, ornithine, glycine, and glutamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: This reaction can reduce disulfide bonds or other oxidized functional groups within the peptide.

    Substitution: This reaction can involve the replacement of specific amino acid residues with others, altering the peptide’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield thiols or amines. Substitution reactions can produce peptides with altered sequences and properties.

Scientific Research Applications

L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis, folding, and stability.

    Biology: It serves as a tool for investigating protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific diseases or as a component of diagnostic assays.

    Industry: It is utilized in the development of novel biomaterials, such as hydrogels and nanocarriers, for drug delivery and tissue engineering.

Mechanism of Action

The mechanism of action of L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit or activate enzymes involved in metabolic processes, or it may bind to receptors to trigger signaling cascades.

Comparison with Similar Compounds

L-Valyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-glutamine can be compared to other similar peptide compounds, such as:

    L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-serine: This compound has a similar structure but includes phenylalanine and serine instead of glycine and glutamine.

    L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinyl-L-serine: This compound includes cysteine and serine, which can introduce different chemical properties and reactivity.

    L-Valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valyl-L-serylglycyl-L-tyrosyl-L-seryl-L-alanine: This larger peptide includes additional amino acids, which can affect its biological activity and stability.

Properties

CAS No.

189755-17-7

Molecular Formula

C18H34N8O6

Molecular Weight

458.5 g/mol

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C18H34N8O6/c1-9(2)14(20)16(30)26-10(4-3-7-23-18(21)22)15(29)24-8-13(28)25-11(17(31)32)5-6-12(19)27/h9-11,14H,3-8,20H2,1-2H3,(H2,19,27)(H,24,29)(H,25,28)(H,26,30)(H,31,32)(H4,21,22,23)/t10-,11-,14-/m0/s1

InChI Key

FVZUANDGHPIDOT-MJVIPROJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N

Origin of Product

United States

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